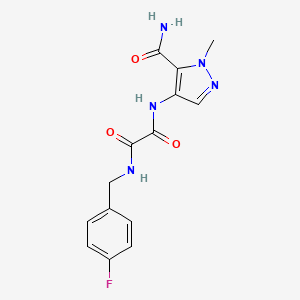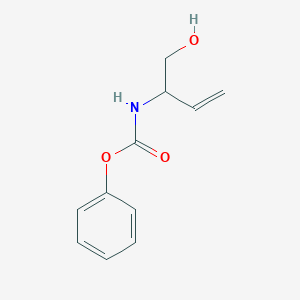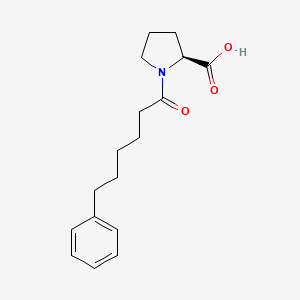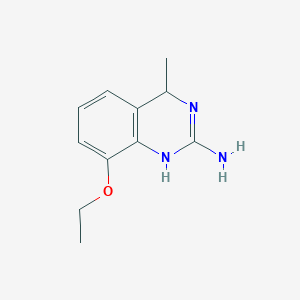![molecular formula C13H23IN4 B12620541 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole CAS No. 919097-87-3](/img/structure/B12620541.png)
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of an iodinated tetrazole ring attached to a cyclohexyl group substituted with two isopropyl groups. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of a suitable precursor, such as 2,6-di(propan-2-yl)cyclohexanone, using appropriate reagents and catalysts.
Tetrazole Formation: The cyclohexylated intermediate is then subjected to a tetrazole-forming reaction. This can be achieved by reacting the intermediate with sodium azide and iodine in the presence of a suitable solvent and catalyst.
Iodination: The final step involves the iodination of the tetrazole ring. This can be accomplished using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodinated tetrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, forming fused ring systems with other unsaturated compounds.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for agrochemicals that protect crops from pests and diseases.
Materials Science: Tetrazoles are used in the synthesis of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Mécanisme D'action
The mechanism of action of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The iodinated tetrazole ring can also facilitate binding to biological macromolecules, enhancing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
5-Methyl-1H-tetrazole: Used in the synthesis of various drugs and agrochemicals.
5-Amino-1H-tetrazole: Explored for its potential in energetic materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
919097-87-3 |
|---|---|
Formule moléculaire |
C13H23IN4 |
Poids moléculaire |
362.25 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)cyclohexyl]-5-iodotetrazole |
InChI |
InChI=1S/C13H23IN4/c1-8(2)10-6-5-7-11(9(3)4)12(10)18-13(14)15-16-17-18/h8-12H,5-7H2,1-4H3 |
Clé InChI |
GLCAIAWFODBSLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(C1N2C(=NN=N2)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)



![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)


![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
